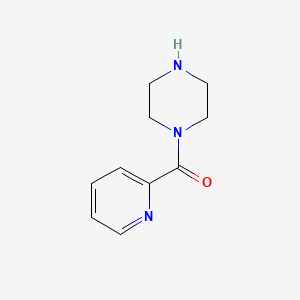

1-(Pyridin-2-ylcarbonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39639-98-0 | |

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyridin-2-ylcarbonyl)piperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridinyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a wide array of biological targets and serve as a foundation for the development of potent therapeutics. The piperazine moiety is a quintessential example of such a scaffold, prized for its versatile synthetic handles, favorable pharmacokinetic properties, and presence in numerous approved drugs.[1] When coupled with a pyridine ring, another key pharmacophore, the resulting pyridinyl-piperazine core becomes a powerful building block for interrogating complex biological systems.

This guide provides a comprehensive technical overview of 1-(Pyridin-2-ylcarbonyl)piperazine , also known as piperazin-1-yl(pyridin-2-yl)methanone . We will delve into its core chemical properties, explore robust synthetic methodologies, discuss its reactivity, and contextualize its importance within the broader field of drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive agents.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperazine ring acylated at one of the nitrogen atoms with a picolinoyl group (from pyridine-2-carboxylic acid). This structure imparts a unique combination of properties, including a basic secondary amine and a polar amide linkage, which govern its solubility, reactivity, and biological interactions.

The secondary amine on the piperazine ring provides a site for hydrogen bonding and protonation, influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor at its nitrogen atom. The central carbonyl group of the amide linkage also acts as a hydrogen bond acceptor.

Table 1: Core Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | Value | Source |

| Chemical Name | piperazin-1-yl(pyridin-2-yl)methanone | IUPAC |

| Synonyms | 1-(Picolinoyl)piperazine, 1-(Pyridine-2-carbonyl)piperazine | - |

| Molecular Formula | C₁₀H₁₃N₃O | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| CAS Number | 39639-99-1 (Dihydrochloride Salt) | [3] |

| Appearance | White to off-white solid (predicted) | General Observation |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | [4] |

| pKa | The secondary amine is expected to have a pKa in the range of 8-9, typical for piperazine derivatives. | [5] |

Note: Experimental data for the free base is not widely published. Data for the dihydrochloride salt is more readily available from commercial suppliers.

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of this compound is primarily achieved through the formation of an amide bond between the piperazine and picolinic acid moieties. The choice of synthetic route depends on factors such as scale, available starting materials, and desired purity.

Causality in Synthetic Route Selection

The most direct and common approach is the acylation of piperazine with an activated derivative of picolinic acid. The key challenge is achieving mono-acylation, as the symmetrical piperazine molecule has two reactive secondary amines. To circumvent the formation of the di-substituted byproduct, one of the piperazine nitrogens must be temporarily protected, or a large excess of piperazine can be used.

A common strategy involves using N-Boc-piperazine as the starting material. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions.

Workflow for Synthesis

The logical workflow for the synthesis of this compound involves two main steps: amide coupling followed by deprotection.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol involves activating picolinic acid to its more reactive acid chloride form.

Step 1a: Preparation of Picolinoyl Chloride Hydrochloride

-

To a round-bottom flask, add picolinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (5.0 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).[6]

-

Heat the mixture to 70-75 °C and stir for 2-3 hours until gas evolution (SO₂) ceases.

-

Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal. The resulting solid is picolinoyl chloride hydrochloride, which can be used in the next step without further purification.

Step 1b: Acylation of Piperazine

-

Dissolve piperazine (3.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the picolinoyl chloride hydrochloride (1.0 eq) from Step 1a in anhydrous DCM and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

This method avoids the harsh conditions of thionyl chloride and often results in higher yields and cleaner reactions.

-

In a flask, dissolve picolinic acid (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous DMF.[4]

-

Add DIPEA (2.5 eq) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add N-Boc-piperazine (1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-(pyridin-2-ylcarbonyl)piperazine.

-

For deprotection, dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize.

-

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Applications in Research and Drug Development

The this compound scaffold is a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity in the central nervous system.[7] They serve as ligands for various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, derivatives of 1-(phenyl)piperazin-1-yl)pyridin-2(1H)-one have been synthesized and evaluated as potent selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[8] The structural rigidity and hydrogen bonding capabilities of the pyridinyl-piperazine core are crucial for high-affinity binding to these targets.

Enzyme Inhibition

The scaffold is also prevalent in the design of enzyme inhibitors. Recently, hybrid derivatives of pyridylpiperazine have been synthesized and identified as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[9] The ability of the heterocyclic rings to coordinate with metal ions in enzyme active sites, coupled with the synthetic tractability of the piperazine core, makes this a valuable starting point for inhibitor design.

Caption: Relationship between the core scaffold and its applications.

Safety and Handling

Based on the Safety Data Sheet for its dihydrochloride salt, this compound should be handled with appropriate precautions.[3]

-

Hazard Classification: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

Conclusion

This compound is a synthetically accessible and highly valuable scaffold in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven track record of the pyridinyl-piperazine core in a multitude of biologically active compounds make it a cornerstone for the development of new therapeutics. This guide provides the fundamental chemical knowledge and practical protocols necessary for researchers to effectively utilize this important building block in their drug discovery endeavors.

References

- PubChem. (n.d.). (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone. National Center for Biotechnology Information.

- ChemicalBook. (2022). PIPERAZIN-1-YL-PYRIDIN-3-YL-METHANONE Safety Data Sheet.

- PubChem. (n.d.). (4-Pyridin-2-ylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. National Center for Biotechnology Information.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.

- Cayman Chemical. (2025). Safety Data Sheet: Piperazine.

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370258. [Link]

- TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.

-

Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

- BenchChem. (n.d.). A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

- ChemicalBook. (n.d.). 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.

-

Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]

- Santa Cruz Biotechnology. (n.d.). Piperazin-1-yl-pyridin-3-yl-methanone dihydrochloride.

- Bhavana, P. S., & Kumar, H. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602.

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.

- CN108129404B. (2020). Synthesis method of chiral piperazinone derivative.

- Advanced ChemBlocks. (n.d.). (Piperazin-1-yl)(pyridin-4-yl)methanone hydrochloride.

- ChemicalBook. (n.d.). 1-Phenylpiperazine(92-54-6) 1H NMR spectrum.

- BLDpharm. (n.d.). 1269228-76-3|Piperazin-1-yl(1H-pyrrol-2-yl)methanone hydrochloride.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link].

- Biosynce. (2025). What are the biological activities of piperazine?.

- Alfa Chemical. (n.d.). China 4'-Hydroxyacetophenone CAS:99-93-4 Manufacturers.

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 235-244. [Link]

-

de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link].

- ECHEMI. (n.d.). wholesale 99-93-4 hydroxyacetophenone.

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]

-

Al-Jubouri, H., & Mohammad, H. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 416-438. [Link]

- Jinan Qinmu Fine Chemical Co., Ltd. (n.d.). 4'-Hydroxyacetophenone CAS No.:99-93-4 Factory China.

- Cayman Chemical. (n.d.). 2'-Hydroxyacetophenone (CAS 118-93-4).

- ATB (Automated Topology Builder). (n.d.). Piperazine | C4H10N2 | MD Topology | NMR | X-Ray.

- Hong Jin. (n.d.). 4-Hydroxyacetophenone CAS 99-93-4 99% Factory.

- ChemicalBook. (n.d.). 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (4-Pyridin-2-yl-piperazin-1-yl)-o-tolyl-methanone | C17H19N3O | CID 706992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 6. irl.umsl.edu [irl.umsl.edu]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-(Pyridin-2-ylcarbonyl)piperazine Analogs: A Technical Guide for Drug Discovery

Abstract

The 1-(pyridin-2-ylcarbonyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds. We will explore the synthetic strategies employed to generate diverse analog libraries and dissect the intricate interplay between structural modifications and their impact on biological activity, with a particular focus on G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and chemokine receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction: The Versatility of the this compound Core

The this compound moiety is a key pharmacophore found in numerous biologically active compounds.[1][2] Its prevalence in drug discovery can be attributed to several key features:

-

Structural Rigidity and Conformational Control: The amide linkage between the pyridine ring and the piperazine core introduces a degree of rigidity, which can be crucial for specific receptor interactions.

-

Hydrogen Bonding Capabilities: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the second nitrogen of the piperazine ring can be a hydrogen bond donor or acceptor, facilitating interactions with target proteins.[1]

-

Tunable Physicochemical Properties: The scaffold allows for substitutions at multiple positions on both the pyridine and piperazine rings, enabling fine-tuning of lipophilicity, solubility, and metabolic stability.[3]

-

Synthetic Tractability: The synthesis of this compound analogs is generally straightforward, allowing for the rapid generation of diverse chemical libraries for SAR studies.

This guide will systematically explore the SAR of this scaffold by examining the impact of modifications at three key positions: the pyridine ring, the piperazine ring, and the substituents on the second piperazine nitrogen.

Synthetic Strategies: Building the this compound Library

The general synthesis of this compound analogs typically involves the coupling of a picolinic acid derivative with a substituted piperazine. A common and efficient method is amide bond formation using standard coupling reagents.

Experimental Protocol: General Amide Coupling Reaction

-

Acid Activation: To a solution of the desired picolinic acid derivative (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired substituted piperazine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections will detail the SAR at each key position.

Modifications of the Pyridine Ring

Substituents on the pyridine ring can significantly influence potency and selectivity by altering the electronic properties and steric profile of the molecule.

| Position | Substituent Type | Effect on Activity | Target Class Example | Reference |

| 4-position | Electron-withdrawing (e.g., Cl, CF3) | Increased potency | CXCR3 Antagonists | [1][4] |

| 5-position | Small, lipophilic (e.g., CH3) | Maintained or slightly improved affinity | 5-HT1A Agonists | [5] |

| 6-position | Bulky groups | Decreased activity | General | [6] |

Key Insights:

-

Electron-withdrawing groups at the 4-position of the pyridine ring often enhance potency, potentially by modulating the pKa of the pyridine nitrogen or through direct interactions with the receptor. For CXCR3 antagonists, a chloro or trifluoromethyl group at this position was found to be optimal.[1][4]

-

The 5-position appears to be more tolerant of small, lipophilic substituents, which can occupy a hydrophobic pocket in the receptor binding site.

-

Steric hindrance at the 6-position , adjacent to the carbonyl linker, is generally detrimental to activity across various targets, likely due to interference with the optimal binding conformation.[6]

Modifications of the Piperazine Ring

Substitution on the piperazine ring itself, particularly at the 2- and 3-positions, can introduce chirality and provide vectors for exploring additional receptor interactions.

| Position | Substituent Type | Stereochemistry | Effect on Activity | Target Class Example | Reference |

| 2'-position | Small alkyl (e.g., methyl, ethyl) | (S)-enantiomer | Increased potency | CXCR3 Antagonists | [1][4] |

| 3'-position | Phenyl | (R)-enantiomer | Improved affinity | Dopamine D2/D3 Ligands | [7][8] |

Key Insights:

-

For CXCR3 antagonists, the introduction of a small alkyl group at the 2'-position of the piperazine ring, particularly the (S)-enantiomer, led to a significant increase in potency. This suggests a specific hydrophobic pocket that can accommodate this substituent and that the stereochemistry is critical for optimal interaction.[1][4]

-

In the context of dopamine D2/D3 receptor ligands, a phenyl group at the 3'-position has been shown to enhance affinity, with the (R)-enantiomer often being more active.[7][8]

Modifications of the N4-Substituent of the Piperazine Ring

The substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the pharmacological profile of these analogs, as it often dictates the primary interactions with the target receptor.

3.3.1. Arylpiperazine Analogs for Dopamine and Serotonin Receptors

A large body of research has focused on analogs where the N4-substituent is an aryl group, leading to potent and selective ligands for dopamine and serotonin receptors.[8][9][10]

| Aryl Group | Linker | Target Receptor | Key SAR Findings | Reference |

| o-Methoxyphenyl | -(CH2)n- | 5-HT1A | An optimal linker length of n=1-4 is crucial for high affinity. | [5] |

| 2,3-Dichlorophenyl | -(CH2)n-Amide | D2/D3 | Longer alkyl chains (n=4) generally favor D3 selectivity. | [10] |

| Naphthyl | -CH2- | 5-HT1A | Bulky aromatic groups can enhance affinity and selectivity over α1-adrenoceptors. | [11] |

Key Insights:

-

For 5-HT1A receptor agonists , an o-methoxyphenyl group is a common feature. The length of the alkyl chain connecting the piperazine to another pharmacophoric element is critical for affinity and selectivity.[5] Bulky, voluminous substituents on the aryl ring, such as a naphthyl group, can also lead to high affinity and improved selectivity against other receptors like α1-adrenoceptors.[11]

-

In the case of dopamine D2 and D3 receptor ligands , aryl groups like 2,3-dichlorophenyl are often employed. The nature of the linker and terminal group significantly impacts affinity and D2/D3 selectivity, with longer linkers often favoring D3 receptors.[10]

3.3.2. Piperidinyl and Other Heterocyclic N4-Substituents for Chemokine Receptors

For chemokine receptors like CXCR3 and CCR2, the N4-substituent is often a more complex heterocyclic system.

| N4-Substituent | Target Receptor | Key SAR Findings | Reference |

| 4-Substituted Piperidine | CXCR3 | A lipophilic group on the piperidine is important for binding. | [1][4] |

| Homopiperazine derivatives | CCR2 | A 4-substituted benzyl group on the homopiperazine was crucial for affinity. | [12] |

Key Insights:

-

In the development of CXCR3 antagonists , a piperidine ring attached to the N4-position of the core piperazine has proven to be a successful strategy. Substituents on this piperidine ring, particularly lipophilic ones, play a key role in receptor binding.[1][4]

-

For CCR2 antagonists , larger ring systems like homopiperazine have been explored, with specific substitution patterns on this ring being critical for potent activity.[12]

Case Study: SAR of Pyridyl-piperazinyl-piperidine Derivatives as CXCR3 Antagonists

A notable example of the successful application of the this compound scaffold is in the development of potent CXCR3 antagonists.[1][4]

A systematic optimization campaign revealed the following key SAR trends:

-

Pyridine Ring: A chloro substituent at the 4-position of the pyridine ring was found to be optimal for potency.

-

Piperazine Ring: Introduction of an ethyl group at the 2'-position of the piperazine, with (S)-stereochemistry, dramatically increased CXCR3 binding affinity. The corresponding (R)-enantiomer was significantly less active.

-

Piperidine Ring: A lipophilic substituent on the piperidine ring was essential for high-affinity binding, suggesting an interaction with a hydrophobic pocket within the CXCR3 receptor.

This multi-pronged optimization strategy led to the discovery of analogs with sub-nanomolar IC50 values for human CXCR3.[4]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:

-

Exploring Novel N4-Substituents: The design and synthesis of more diverse and complex N4-substituents will undoubtedly lead to ligands for new biological targets.

-

Fine-Tuning Selectivity: A deeper understanding of the structural features that govern selectivity will be crucial for developing drugs with improved safety profiles.

-

Application of Computational Methods: The use of molecular modeling, docking, and quantitative structure-activity relationship (QSAR) studies will continue to play a vital role in the rational design of new analogs.[11][13]

References

-

ACS Med. Chem. Lett.

-

Bioorg. Med. Chem. Lett.

-

ChemMedChem

-

Bioorg. Med. Chem. Lett.

-

J. Med. Chem.

-

J. Med. Chem.

-

SciSpace

-

Curr. Med. Chem.

-

ACS Med. Chem. Lett.

-

Curr. Med. Chem.

-

Bioorg. Med. Chem. Lett.

-

Bioorg. Med. Chem.

-

J. Med. Chem.

-

J. Med. Chem.

-

J. Med. Chem.

-

Molecules

-

ResearchGate

-

ResearchGate

-

RSC Med. Chem.

-

ResearchGate

-

J. Med. Chem.

-

Bioorg. Chem.

-

Molecules

-

Eur. J. Med. Chem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its structural simplicity belies a profound pharmacological versatility, enabling the development of a vast array of therapeutic agents across diverse disease areas.[3][4] This guide provides a comprehensive technical overview of the pharmacological properties of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core chemical features of the piperazine nucleus that underpin its utility, explore its diverse mechanisms of action, and examine the structure-activity relationships that govern the therapeutic profiles of its derivatives. From central nervous system disorders to infectious diseases and oncology, this document will illuminate the enduring importance of the piperazine moiety in the ongoing quest for novel and effective therapeutics.[1][3]

The Piperazine Core: A Privileged Structure in Drug Design

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions.[5][6] This seemingly simple arrangement confers a unique set of physicochemical properties that make it an exceptionally valuable building block in drug discovery. The two nitrogen atoms provide a high polar surface area and act as both hydrogen bond donors and acceptors, which often leads to improved aqueous solubility and oral bioavailability.[7][8] Furthermore, the relative structural rigidity of the piperazine ring can enhance target affinity and specificity.[2][7]

The true versatility of the piperazine core lies in the fact that even minor modifications to the substitution pattern on its nitrogen atoms can lead to significant differences in pharmacological activity.[4][5] This "tunability" allows medicinal chemists to fine-tune the properties of a molecule to achieve a desired therapeutic effect, making piperazine a cornerstone of rational drug design.[1]

Central Nervous System (CNS) Applications: Modulating Neurotransmission

Piperazine derivatives have made a profound impact on the treatment of central nervous system disorders, primarily through their ability to interact with various neurotransmitter systems.[3][5] Many of these compounds modulate monoamine pathways by directly interacting with receptors or affecting reuptake mechanisms.[3][9]

Antipsychotic Activity

A significant number of atypical antipsychotics incorporate a piperazine moiety. These drugs typically exhibit complex pharmacological profiles, often acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[10][11] This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older antipsychotics.

-

Clozapine , a foundational atypical antipsychotic, features a piperazine ring and displays a broad receptor binding profile.[3]

-

Newer agents have been developed by optimizing the substitution on the piperazine ring to achieve more selective receptor interactions, thereby improving the overall safety and tolerability profile.[10][11]

Antidepressant and Anxiolytic Properties

The piperazine scaffold is also a key component of several antidepressant and anxiolytic drugs.[3][9] These agents often function by modulating serotonin and norepinephrine levels in the brain.

-

Vortioxetine , an antidepressant, contains a piperazine ring and is known for its multimodal activity, which includes serotonin reuptake inhibition and modulation of various serotonin receptors.[3]

-

Buspirone , an anxiolytic, is a piperazine derivative that acts as a partial agonist at serotonin 5-HT1A receptors.[3]

-

The development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline was advanced through the structural optimization of arylpiperazine derivatives.[1]

The following diagram illustrates the general mechanism of action for piperazine derivatives targeting monoamine neurotransmitter systems.

Caption: General mechanism of piperazine derivatives in the CNS.

Beyond the CNS: A Spectrum of Pharmacological Activities

The therapeutic utility of piperazine derivatives extends far beyond the central nervous system, encompassing a wide range of applications.[1][4]

Antihistaminic Effects

Piperazine derivatives are a well-established class of antihistamines used to treat allergies and itching.[12][13] These compounds act as inverse agonists at histamine H1 receptors, effectively blocking the actions of histamine and alleviating allergy symptoms.[13]

-

Cetirizine and hydroxyzine are widely used antihistamines that feature the piperazine scaffold.[12]

Anthelmintic Properties

Historically, piperazine and its salts were widely used as anthelmintic agents to treat parasitic worm infections.[6][14] Their mechanism of action involves blocking acetylcholine at the myoneural junction of the parasites, leading to flaccid paralysis and subsequent expulsion from the host's body.[14][15] This effect is mediated by their agonist activity on the inhibitory GABA (γ-aminobutyric acid) receptor in helminths, which is a different isoform from that in vertebrates, ensuring selectivity.[14]

Antimicrobial and Anticancer Potential

Emerging research has highlighted the potential of piperazine derivatives as antimicrobial and anticancer agents.[1][16][17]

-

Antimicrobial: Certain piperazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][16]

-

Anticancer: The piperazine ring is a structural feature in some anticancer drugs.[3] The versatility of the piperazine scaffold allows for the design of molecules that can interact with various targets involved in cancer progression.[17][18]

Structure-Activity Relationships (SAR)

The diverse pharmacological profiles of piperazine derivatives are a direct consequence of the substituents attached to the piperazine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.[1][7]

| Substituent Position | General Effect on Activity | Examples |

| N1-Aryl Substitution | Often confers affinity for CNS receptors (dopamine, serotonin). Electron-withdrawing groups can enhance activity. | Phenyl, chlorophenyl, trifluoromethylphenyl groups in antipsychotics and antidepressants.[1][19] |

| N4-Substitution | Significantly modulates the overall pharmacological profile and pharmacokinetic properties. | Alkyl, benzyl, and more complex heterocyclic moieties are common.[3][20] |

| Ring Conformation | The chair conformation is generally preferred for receptor binding. | Conformational restriction can be used to improve selectivity.[21] |

The following workflow outlines a typical process for investigating the structure-activity relationship of novel piperazine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adanipharma.net [adanipharma.net]

- 13. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. Piperazine [chemeurope.com]

- 16. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 1-(Pyridin-2-ylcarbonyl)piperazine: A Technical Guide to Target Identification and Validation

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics targeting a diverse range of diseases.[1][2][3][4] 1-(Pyridin-2-ylcarbonyl)piperazine, a distinct derivative, presents a compelling starting point for novel drug discovery. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential therapeutic targets. We will delve into the rationale behind experimental choices, from initial broad-based screening against major drug target classes to subsequent in-depth validation using established in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework to navigate the complexities of early-stage drug discovery and unlock the therapeutic promise of this intriguing molecule.

Introduction: The Piperazine Privileged Scaffold and the Promise of a Novel Derivative

The piperazine ring is a recurring motif in numerous clinically successful drugs, demonstrating its remarkable versatility as a pharmacophore.[1][3] Derivatives of piperazine have been shown to exhibit a wide spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, anticancer, and anti-inflammatory effects.[2][3][4][5] This broad therapeutic window is largely attributed to the ability of the piperazine core to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs), ion channels, and protein kinases.[1][2]

The subject of this guide, this compound, combines the established piperazine moiety with a pyridin-2-ylcarbonyl group. While the specific biological profile of this exact molecule is not yet extensively documented in publicly available literature, the known pharmacology of related pyridinylpiperazine derivatives offers a strong rationale for its investigation. For instance, several pyridinylpiperazine derivatives are known drugs, including the antipsychotic Azaperone and the antidepressant Mirtazapine.[6] This precedent strongly suggests that this compound is likely to possess significant biological activity and warrants a thorough investigation to elucidate its mechanism of action and identify its primary therapeutic targets.

This guide will provide a structured, evidence-based workflow for the comprehensive evaluation of this compound, moving logically from broad, high-throughput screening to specific, hypothesis-driven validation.

A Multi-Pronged Approach to Target Identification

Given the diverse potential of piperazine-containing compounds, a systematic and multi-faceted screening strategy is essential. We propose a parallel screening approach targeting the three most probable classes of druggable targets for this scaffold: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels.

Figure 1: High-level overview of the initial parallel screening strategy.

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[7] The structural motifs within this compound make it a prime candidate for interaction with various GPCRs.

A commercially available, broad-based GPCR panel screen is the recommended starting point. These panels typically utilize various assay formats to assess ligand binding or functional activity across hundreds of different GPCRs.

-

Assay Technologies:

-

Radioligand Binding Assays: A classic and reliable method to determine the affinity of a compound for a specific receptor.[8]

-

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These proximity-based assays can monitor ligand binding in real-time in living cells.[9][10][11]

-

Tango, NanoBiT, and PathHunter Assays: These are functional assays that measure downstream signaling events upon GPCR activation, such as β-arrestin recruitment.[7]

-

-

Data Interpretation: Hits will be identified as compounds that exhibit significant binding affinity (typically in the low micromolar to nanomolar range) or functional modulation (agonism or antagonism) of specific GPCRs.

Kinase Inhibition Profiling

Protein kinases are another major class of drug targets, particularly in oncology and inflammatory diseases.[12] Many small molecule kinase inhibitors incorporate a piperazine ring in their structure.

A comprehensive kinase panel screen will assess the inhibitory activity of this compound against a diverse range of human kinases.

-

Assay Technologies:

-

Radiometric Assays: The "gold standard" for in vitro kinase assays, measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13]

-

Luminescence-based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® use a terbium-labeled antibody to detect phosphorylation of a GFP-labeled substrate.[14]

-

-

Data Interpretation: Hits will be defined as compounds that demonstrate a significant percentage of inhibition (e.g., >50%) at a specific concentration (e.g., 10 µM).

Ion Channel Modulation Profiling

Ion channels are critical for a wide range of physiological processes, and their modulation can have profound therapeutic effects, particularly in the central nervous system and cardiovascular system.[15]

A panel screen against a variety of ligand-gated and voltage-gated ion channels will be employed.

-

Assay Technologies:

-

Data Interpretation: Hits will be identified as compounds that cause a significant and reproducible change in ion channel current or intracellular ion concentration.

Target Validation and Mechanistic Elucidation

Following the initial identification of "hits" from the primary screens, a rigorous validation process is crucial to confirm these preliminary findings and to begin to understand the mechanism of action.

Figure 2: A workflow for the validation and characterization of primary hits.

Hit Confirmation and Potency Determination

The first step in validation is to confirm the activity of the primary hits and determine their potency.

-

Dose-Response Curves: Generate full dose-response curves for each confirmed hit to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Orthogonal Assays: Confirm the activity using a different assay technology to rule out assay-specific artifacts. For example, a hit from a BRET-based GPCR binding assay could be confirmed using a functional assay that measures downstream second messenger production (e.g., cAMP or calcium flux).[18]

| Target Class | Primary Assay Example | Orthogonal Assay Example |

| GPCRs | Radioligand Binding | cAMP/Calcium Flux Assay |

| Kinases | Radiometric Assay | Cell-based Phosphorylation Assay |

| Ion Channels | Automated Patch-Clamp | Membrane Potential Dye Assay |

Table 1: Examples of primary and orthogonal assays for hit validation.

Cellular and In Vitro Functional Assays

Once a target is confirmed, the next step is to understand the compound's effect in a more physiologically relevant cellular context.

-

Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement can be used to verify that the compound binds to its intended target within intact cells.

-

Signal Transduction Assays: Investigate the effect of the compound on the downstream signaling pathways of the identified target.[14][19][20][21][22] This could involve measuring changes in second messengers, protein phosphorylation, or gene expression.

Figure 3: A representative GPCR signaling pathway for mechanistic studies.

In Vivo Target Validation and Efficacy Models

The final stage of preclinical target validation involves assessing the compound's activity in a living organism.

The choice of animal model will be dictated by the validated target and its associated pathology.

-

For CNS Targets: A variety of rodent models are available to study neuropsychiatric and neurodegenerative disorders.[23][24][25][26][27] These models can be used to assess the compound's effects on behavior, cognition, and neuropathology.

-

For Inflammatory Targets: Models of autoimmune and inflammatory diseases, such as collagen-induced arthritis or dextran sodium sulfate (DSS)-induced colitis, can be used to evaluate the anti-inflammatory potential of the compound.[28][29][30][31]

Pharmacokinetic (PK) and pharmacodynamic (PD) studies will be conducted in parallel to establish the relationship between drug exposure and target engagement/efficacy.[23]

Conclusion and Future Directions

The systematic approach outlined in this guide provides a clear and robust pathway for the identification and validation of the therapeutic targets of this compound. By leveraging a combination of high-throughput screening, rigorous hit validation, and physiologically relevant in vitro and in vivo models, researchers can efficiently and effectively elucidate the mechanism of action of this promising compound. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in translating this molecule into a novel therapeutic for the benefit of patients.

References

- Recent progress in assays for GPCR drug discovery. (n.d.).

- Autoimmune Disease and Inflammation Models - Charles River Laboratories. (n.d.).

- In Vitro Kinase Assays - Revvity. (n.d.).

- In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. (n.d.).

- CNS Disease Models For Preclinical Research Services - Pharmaron. (n.d.).

- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).

- Animal models of CNS disorders - PubMed. (2014, January 1).

- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).

- Cell Based Assays | Thermo Fisher Scientific. (n.d.).

- In vitro kinase assay - Protocols.io. (2023, September 23).

- Ion Channel Assays | Reaction Biology. (n.d.).

- Neuroscience - Neurological Disease Models - Biocytogen. (n.d.).

- Neurological Disease Mouse Models for Targeted Research. (n.d.).

- Receptor-Ligand Binding Assays - Labome. (n.d.).

- Inflammation Disease Models - BioVenic. (n.d.).

- An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2).

- Animal models of human disease: inflammation - PubMed. (2014, January 1).

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).

- Choosing the right assay to monitor your signal transduction pathway. (n.d.).

- New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC. (2022, April 29).

- Kinase assays | BMG LABTECH. (2020, September 1).

- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).

- Signal Transduction Assays - Biochemical/Cell-based Assays, Reagents & HTS Kits. (n.d.).

- Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. (2012, October 1).

- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.).

- Ion Channel Screening Assays - Creative BioMart. (n.d.).

- Application of BRET to monitor ligand binding to GPCRs - CORE. (n.d.).

- Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC. (n.d.).

- Application of BRET to monitor ligand binding to GPCRs - PMC - NIH. (n.d.).

- New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC - NIH. (2023, May 1).

- Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US. (n.d.).

- Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact - Berthold Technologies. (n.d.).

- Ion Channel Assays - Charles River Laboratories. (n.d.).

- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (2025, March 18).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).

- Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis. (n.d.).

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (n.d.).

- Examples of piperazine derivatives as messy drugs. - ResearchGate. (n.d.).

- Piperazine - Wikipedia. (n.d.).

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7).

- What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17).

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024, March 13).

- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30).

- Piperazine - chemeurope.com. (n.d.).

- Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.).

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

- Pyridinylpiperazine - Wikipedia. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. o2hdiscovery.co [o2hdiscovery.co]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. revvity.com [revvity.com]

- 14. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]

- 17. criver.com [criver.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. 細胞ベースアッセイ | Thermo Fisher Scientific [thermofisher.com]

- 20. promega.kr [promega.kr]

- 21. universalbiologicals.com [universalbiologicals.com]

- 22. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmaron.com [pharmaron.com]

- 24. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biocytogen.com [biocytogen.com]

- 26. cyagen.com [cyagen.com]

- 27. New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. criver.com [criver.com]

- 29. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]

- 30. Inflammation Disease Models - BioVenic [biovenic.com]

- 31. Animal models of human disease: inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(pyridin-2-ylcarbonyl)piperazine CAS number 39639-98-0

An In-Depth Technical Guide to 1-(pyridin-2-ylcarbonyl)piperazine (CAS: 39639-98-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate and a structural motif in the design of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its synthesis, characterization, applications, and handling.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The molecule integrates a pyridine ring, an amide carbonyl group, and a piperazine ring. This unique combination of functional groups imparts specific chemical reactivity and pharmacological potential, making it a valuable scaffold in synthetic chemistry. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and can interact with various biological targets, while the pyridyl group can participate in hydrogen bonding and π-stacking interactions.[1]

Molecular Structure Breakdown

Caption: Structural components of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 39639-98-0 | Internal Data |

| Molecular Formula | C₁₀H₁₃N₃O | Internal Data |

| Molecular Weight | 191.23 g/mol | Internal Data |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 109-112 °C (for parent piperazine) | [2] |

| Boiling Point | 145-146 °C (for parent piperazine) | [2] |

| Solubility | Freely soluble in water and ethylene glycol | [3][4] |

| pKa | 5.35 and 9.73 (for parent piperazine) | [3][4] |

Note: Some physical properties are listed for the parent piperazine scaffold due to limited specific data for the title compound and are provided for approximation.

Synthesis and Purification

The most common and direct route for the synthesis of this compound is the nucleophilic acyl substitution, specifically the amidation reaction between a derivative of pyridine-2-carboxylic acid (picolinic acid) and piperazine. The choice of coupling agents and reaction conditions is critical to ensure high yield and purity by minimizing side reactions, such as the double acylation of the piperazine ring.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via coupling of picolinic acid and piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

Pyridine-2-carboxylic acid

-

Piperazine (use excess to minimize di-acylation)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C to form the activated ester.

-

Coupling: In a separate flask, dissolve piperazine (3.0 eq) and DIPEA (2.0 eq) in DCM. Add this solution dropwise to the activated ester mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product often contains unreacted piperazine and di-acylated byproducts. Purification is typically achieved via column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 95:5 DCM:MeOH).

-

Elution: Load the adsorbed crude product onto the column. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Summary of Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to pyridyl protons (δ 7.5-8.6 ppm), piperazine protons (δ 3.5-3.8 ppm), and the N-H proton (variable). |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), pyridyl carbons (δ 120-150 ppm), and piperazine carbons (δ 40-50 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 192.11. |

| IR Spectroscopy | Characteristic C=O stretch (amide) at ~1640 cm⁻¹, C-N stretches, and aromatic C-H stretches. |

Standard Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography is a standard method for assessing the purity of the final compound.[5][6]

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) in water with 0.1% Trifluoroacetic Acid (TFA). For example, 5% to 95% ACN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.[5][7]

Applications in Research and Drug Development

The pyridylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][8][9] Its prevalence stems from the favorable pharmacokinetic properties and versatile binding interactions of the piperazine ring. This compound serves as a key building block for introducing this valuable moiety into more complex molecules.

Role as a Synthetic Intermediate

Caption: Role as an intermediate for diverse bioactive compounds.

Pharmacological Relevance:

-

Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants feature a piperazine ring connected to an aromatic system. The secondary amine of this compound is a convenient handle for elaboration to build these larger structures.

-

Enzyme Inhibitors: Derivatives of pyridylpiperazine have shown potent inhibitory activity against various enzymes. For instance, related structures have been synthesized and evaluated as urease inhibitors, which are relevant for treating infections caused by pathogens like Helicobacter pylori.[8]

-

Oncology: The piperazine scaffold is a component of several kinase inhibitors used in cancer therapy, such as Imatinib.[9] This highlights the utility of intermediates like this compound in the synthesis of targeted cancer therapeutics.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on standard safety practices for amine-containing heterocyclic compounds.[10][11][12]

Hazard Identification:

-

Toxicity: May be harmful if swallowed.[10]

-

Sensitization: May cause an allergic skin reaction or respiratory irritation.[11][13]

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][12]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][12]

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from strong oxidizing agents and strong acids.[10] The compound can be hygroscopic.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][12]

References

-

ChemDmart. (n.d.). Safety Data Sheet - Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). Safety Data Sheet - PIPERAZINE ANHYDROUS. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370068. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6176. Retrieved from [Link]

- Google Patents. (2005). US6852855B2 - Synthesis of piperazine ring.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubMed. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(1), 13-20. Retrieved from [Link]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6), 2854-2859. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine | 110-85-0 [chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Discovery of Novel Pyridylpiperazine Inhibitors

Introduction: The Enduring Significance of the Pyridylpiperazine Scaffold

In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and broad therapeutic applicability of the pyridylpiperazine core. This privileged scaffold, characterized by a pyridine ring linked to a piperazine moiety, is a cornerstone in modern drug discovery. Its prevalence is evident in a multitude of clinically approved drugs and late-stage candidates targeting a wide spectrum of diseases, from cancer to central nervous system (CNS) disorders.[1][2][3]

The unique physicochemical properties of the pyridylpiperazine scaffold contribute to its success. The two nitrogen atoms of the piperazine ring act as basic centers that can be protonated at physiological pH, often enhancing aqueous solubility and bioavailability. The pyridine ring, a nitrogen-containing heterocycle, plays a crucial role in forming key interactions with biological targets.[4][5] This combination of a rigid aromatic system and a flexible, yet conformationally stable, piperazine ring provides an ideal framework for medicinal chemists to orient pharmacophoric groups for optimal target engagement.

However, the journey from a simple scaffold to a clinically effective drug is fraught with challenges. The primary hurdles in developing novel pyridylpiperazine inhibitors lie in achieving exquisite target selectivity and engineering a favorable absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth, technical roadmap for researchers, scientists, and drug development professionals, navigating the intricate process of discovering and optimizing novel pyridylpiperazine inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to accelerate the path from initial concept to a viable preclinical candidate.

Chapter 1: Target Identification and the Rationale for Kinase Inhibition

The discovery process begins with the identification and validation of a biological target. While pyridylpiperazine derivatives have shown activity against various target classes, including G-protein coupled receptors (GPCRs) and ion channels, they have proven exceptionally effective as kinase inhibitors.[6] Protein kinases, with over 500 members in the human genome, are critical regulators of cellular processes and have become the second most important class of drug targets.[6][7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them highly attractive targets for therapeutic intervention.[8]

The rationale for focusing on kinases is twofold. First, the ATP-binding pocket of kinases possesses structural features that are amenable to inhibition by small molecules like pyridylpiperazine derivatives. Second, the vast number of kinases offers numerous opportunities for discovering novel therapeutics, although it also presents the significant challenge of achieving selectivity.

For the purpose of this guide, we will focus on a hypothetical target: "Novel Serine/Threonine Kinase X" (NSTK-X) , a kinase implicated in the proliferation of a specific cancer cell line.

Experimental Workflow: Target Validation

Before committing to a full-scale screening campaign, it is imperative to validate that inhibiting NSTK-X will produce the desired therapeutic effect. This is a self-validating system; a flaw in the initial validation will inevitably lead to failure downstream.

Caption: A logical workflow for validating a novel kinase target.

Chapter 2: Hit Identification: Casting a Wide Net

With a validated target, the next step is to identify "hits"—initial compounds that demonstrate activity against NSTK-X. High-Throughput Screening (HTS) of large chemical libraries is a cornerstone of this phase.[7]

The choice of assay technology is critical for the success of an HTS campaign. It must be robust, reproducible, scalable, and cost-effective. For kinase targets, several excellent HTS technologies are available, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and luminescence-based assays that quantify ATP consumption.[9] A popular and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, providing a direct measure of enzyme activity.[10]

Experimental Protocol: HTS for NSTK-X Inhibitors using ADP-Glo™

This protocol is designed for a 384-well plate format, a common choice for HTS to balance throughput and reagent volume.

Objective: To identify compounds from a 100,000-compound library that inhibit NSTK-X activity by >50% at a concentration of 10 µM.

Materials:

-

Recombinant purified NSTK-X enzyme.

-

Specific peptide substrate for NSTK-X.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Compound library plated in 384-well plates.

-

Acoustic liquid handler for compound transfer.

-

Plate reader capable of measuring luminescence.

Step-by-Step Methodology:

-

Assay Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentrations of NSTK-X and its substrate should be at their Km values to ensure assay sensitivity.

-

Prepare a 2X ATP solution. The final ATP concentration should also be at its Km.

-

-

Compound Transfer:

-

Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each library compound (at 10 mM in DMSO) to the assay plates. This will result in a final assay concentration of 10 µM.

-

Include control wells: "no enzyme" (negative control) and "DMSO only" (positive control for 100% activity).

-

-

Kinase Reaction:

-

Add the 2X kinase/substrate solution to the plates.

-

Initiate the reaction by adding the 2X ATP solution.

-

Incubate the plates at room temperature for 1 hour. The causality here is allowing sufficient time for the enzymatic reaction to proceed to a point where inhibition can be robustly detected.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each compound relative to the DMSO controls.

-

A "hit" is defined as a compound causing ≥50% inhibition.

-

Caption: A streamlined workflow for identifying and confirming hits from an HTS campaign.

Chapter 3: Hit-to-Lead and Structure-Activity Relationship (SAR)

The hits from the primary screen are merely starting points. The hit-to-lead (H2L) phase aims to transform these initial, often moderately potent, hits into more drug-like "lead" compounds with improved potency and initial good ADME properties. This is achieved through systematic chemical modifications and the establishment of a Structure-Activity Relationship (SAR).[11][12] SAR studies explore how changes to a molecule's structure affect its biological activity.[11]

Let's assume our HTS campaign identified a pyridylpiperazine compound, "Compound 1" , with an IC50 of 2 µM against NSTK-X. The goal is now to systematically modify its structure to improve potency.

Note: A visual representation of the pyridylpiperazine scaffold with R-group positions would be inserted here.

Caption: The pyridylpiperazine core offers multiple points for chemical modification to build SAR.

Building the SAR: A Causality-Driven Approach

The process is iterative and guided by hypothesis. For example, a medicinal chemist might hypothesize that adding a hydrogen-bond donor to the terminal phenyl ring could interact with a key residue in the NSTK-X binding pocket.

Data Presentation: SAR Table for NSTK-X Inhibitors

| Compound ID | R1 (Pyridyl Ring) | R2 (Piperazine Linker) | R3 (Terminal Group) | NSTK-X IC50 (nM) | Rationale for Change |

| 1 (Hit) | H | -CH2- | Phenyl | 2000 | Initial hit from HTS. |

| 2 | H | -CH2- | 4-OH-Phenyl | 850 | Test for H-bond donor. Potency improved. |

| 3 | H | -CH2- | 4-F-Phenyl | 1500 | Fluorine as a bioisostere for H; slight drop. |

| 4 | H | -C(O)- | 4-OH-Phenyl | 50 | Amide linker to probe different vector. Significant improvement. |

| 5 | 4-MeO | -C(O)- | 4-OH-Phenyl | 75 | Methoxy on pyridine to improve solubility; slight potency loss. |

| 6 | H | -C(O)- | Indazole | 15 | Indazole to engage in additional H-bonding. Potent lead. |